molecular formula C9H16 B14657062 6-Methylocta-1,5-diene CAS No. 52428-73-6

6-Methylocta-1,5-diene

Cat. No.: B14657062
CAS No.: 52428-73-6
M. Wt: 124.22 g/mol
InChI Key: VLBCYLMKVRFERM-UHFFFAOYSA-N
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Description

6-Methylocta-1,5-diene is an organic compound with the molecular formula C9H16 It is a diene, meaning it contains two double bonds, which are conjugated in this case

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylocta-1,5-diene can be synthesized through several methods. One common approach involves the elimination of hydrogen halides from polyhalogeno-compounds. For instance, the dehydrohalogenation of 2,3-dibromoprop-1-ene in the presence of a strong base can yield the desired diene .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic processes. These methods typically use metal catalysts such as palladium or nickel to facilitate the formation of the diene from simpler alkenes through cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Methylocta-1,5-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form epoxides or diols, depending on the oxidizing agent used.

    Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.

    Substitution: Electrophilic addition reactions are common, where halogens or other electrophiles add to the double bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions to achieve oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.

    Substitution: Halogenation can be carried out using bromine (Br2) or chlorine (Cl2) in the presence of a solvent like carbon tetrachloride (CCl4).

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated alkenes.

Scientific Research Applications

6-Methylocta-1,5-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Methylocta-1,5-diene exerts its effects is primarily through its reactivity as a diene. In Diels-Alder reactions, it acts as a diene component, reacting with dienophiles to form cyclohexene derivatives. The molecular targets and pathways involved in these reactions are dictated by the electronic properties of the conjugated double bonds, which facilitate the formation of new carbon-carbon bonds through orbital overlap .

Comparison with Similar Compounds

Uniqueness: 6-Methylocta-1,5-diene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of products it can form in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for creating complex molecular structures.

Properties

CAS No.

52428-73-6

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

6-methylocta-1,5-diene

InChI

InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h4,8H,1,5-7H2,2-3H3

InChI Key

VLBCYLMKVRFERM-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCCC=C)C

Origin of Product

United States

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